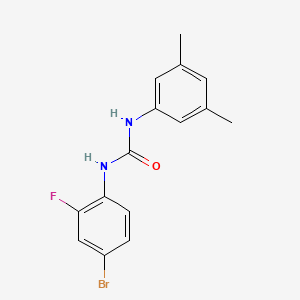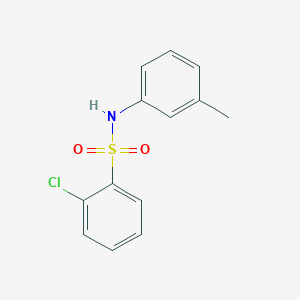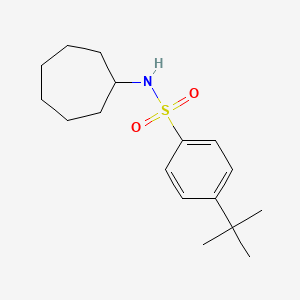![molecular formula C22H22N2O5 B10962301 4,5-dimethoxy-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10962301.png)
4,5-dimethoxy-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHOXY-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE: is a complex organic compound with a unique structure that includes a piperidine ring and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Piperidine Ring: This step often involves a nucleophilic substitution reaction where a piperidine derivative is introduced.
Methoxylation: The addition of methoxy groups can be carried out using methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups within the isoindole structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine ring is a common motif in many biologically active molecules.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The isoindole core can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl derivatives: These compounds share the methoxy groups and aromatic structure but differ in their functional groups.
Piperidine-based compounds: These include various pharmaceuticals that utilize the piperidine ring for biological activity.
Uniqueness
What sets 4,5-DIMETHOXY-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE apart is its combination of the isoindole core and piperidine ring, which provides a unique set of chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[4-(piperidine-1-carbonyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H22N2O5/c1-28-17-11-10-16-18(19(17)29-2)22(27)24(21(16)26)15-8-6-14(7-9-15)20(25)23-12-4-3-5-13-23/h6-11H,3-5,12-13H2,1-2H3 |
InChI Key |
CNEPIXCCUUXWHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azepan-1-yl[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10962230.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10962236.png)





methanone](/img/structure/B10962266.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-methylbutyl)piperazin-1-yl]acetamide](/img/structure/B10962274.png)
![N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10962286.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962293.png)

![3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10962306.png)
![1-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10962326.png)
